

Check Availability & Pricing

ZK-200775: A Technical Guide for the Study of Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2][3][4] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory synaptic transmission and is a key player in the excitotoxic cascade.[4][5] ZK-200775 (also known as **Fanapanel** or MPQX) is a potent and selective competitive antagonist of the AMPA/kainate receptor, developed for its neuroprotective potential in conditions associated with excitotoxicity.[6][7][8] This technical guide provides an in-depth overview of ZK-200775, its mechanism of action, and its application in the study of excitotoxicity, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

ZK-200775 is a quinoxalinedione derivative that competitively blocks the binding of glutamate to AMPA and kainate receptors.[6][9] By preventing the activation of these receptors, ZK-200775 inhibits the excessive influx of cations, particularly Na+ and Ca2+, into neurons. This action is critical in mitigating the downstream pathological events of the excitotoxic cascade, which include mitochondrial dysfunction, activation of cell death pathways, and ultimately,

neuronal apoptosis and necrosis.[4][5] A key advantage of ZK-200775 is its high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors, which were the initial focus of anti-excitotoxic drug development but were often associated with significant side effects.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile and neuroprotective efficacy of ZK-200775.

Table 1: Receptor Binding and Functional Antagonist Activity of ZK-200775

Assay Type	Target/Agonist	Parameter	Value	Reference
Receptor Binding (rat cortical membranes)				
3H-AMPA	Ki	120 nM	[6][9]	
3H-CNQX	Ki	32 nM	[6][9]	
3H-Kainate	Ki	2.5 μΜ	[6]	
3H-CPP (NMDA site)	Ki	2.8 μΜ	[6]	
3H-TCP (NMDA channel)	Ki	11 μΜ	[6]	
3H- Dichlorokynuren ate (NMDA glycine site)	Ki	2.8 μΜ	[6]	
3H-Glycine (NMDA glycine site)	Ki	5.15 μΜ	[6]	
Functional Assays				
Evoked Potentials (rat cingulate cortex slices)	Quisqualate	Ki	3.2 nM	[6][10]
Kainate	Ki	100 nM	[6][10]	
NMDA	Ki	8.5 μΜ	[6][10]	
Spreading Depression (chicken retina)	Quisqualate	IC50	200 nM	[10]

Kainate	IC50	76 nM	[10]	
NMDA	IC50	13 μΜ	[10]	_
Glycine	IC50	18 μΜ	[10]	
Electrophysiolog y (rat hippocampal neurons)	AMPA-induced current (peak)	IC50	21 nM	[6]
AMPA-induced current (plateau)	IC50	90 nM	[6]	
Kainate-induced current	IC50	27 nM	[6]	_
NMDA-induced current	IC50	40 μΜ	[6]	_

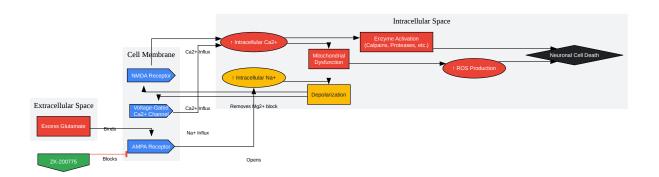
Table 2: In Vivo Neuroprotective Efficacy of ZK-200775 in Models of Excitotoxicity

Model	Species	Treatment Paradigm	Outcome Measure	Efficacy	Reference
Focal Cerebral Ischemia (Permanent MCAO)	Mouse	10 mg/kg/h i.v. for 6h (immediate)	Infarct Volume Reduction	34%	[6]
Rat	3 mg/kg/h i.v. for 6h (immediate)	Infarct Volume Reduction	24%	[6]	
Rat	10 mg/kg/h i.v. for 6h (immediate)	Infarct Volume Reduction	29%	[6]	
Rat	3 mg/kg/h i.v. for 6h (delayed 1, 2, 4, or 5h)	Infarct Volume Reduction	20-30%	[6]	
Focal Cerebral Ischemia (Transient MCAO with Reperfusion)	Rat	0.1 mg/kg/h i.v. for 6h (at reperfusion)	Infarct Volume Reduction	45%	[6]
Rat	0.1 mg/kg/h i.v. for 6h (2h post- reperfusion)	Infarct Volume Reduction	44%	[6]	
Traumatic Brain Injury	Rat	0.3 mg/kg/h i.v. for 6h (1h post-trauma)	Cortical Damage Volume Reduction	41%	[6]
Rat	3 mg/kg/h i.v. for 6h (1h	Hippocampal CA3 Neuron	37%	[6]	

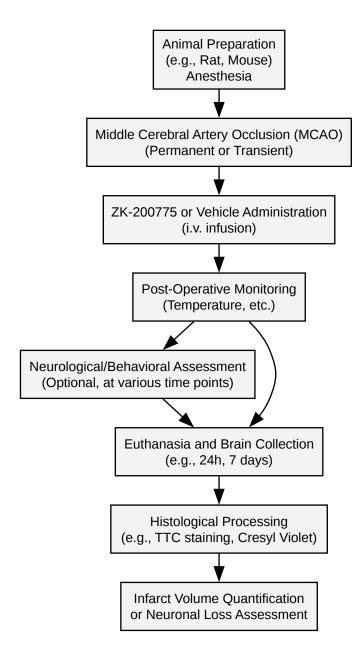
post-trauma)

Loss

Reduction


Table 3: In Vivo Pharmacological Profile of ZK-200775 in Rodents

Test	Species	Parameter	Value (mg/kg, i.v.)	Reference
Anticonvulsant Activity	Mouse	AMPA-induced seizures	THRD50: 2.9	[6]
Mouse	Kainate-induced seizures	THRD50: 1.6	[6]	
Mouse	NMDA-induced seizures	THRD50: 24.1	[6]	
Motor Coordination	Mouse	Rotating Rod	ED50: 14.6	[6]
Muscle Relaxation	Genetically Spastic Rat	Reduced Muscle Tone	10 and 30	[6]
Anxiolytic Activity	Mouse	Four-Plate Test	0.3-3 (i.p.)	[6]
Exploratory Activity	Mouse	Reduction in Activity	ED50: 14.2	[6]


Signaling Pathways and Experimental Workflows AMPA Receptor-Mediated Excitotoxicity Signaling Pathway

The following diagram illustrates the central role of AMPA receptors in the excitotoxic cascade and the point of intervention for ZK-200775.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. researchgate.net [researchgate.net]

Foundational & Exploratory

- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Evaluation of the middle cerebral artery occlusion techniques in the rat by in-vitro 3dimensional micro- and nano computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Establishment of traumatic brain injury model in rats [manu41.magtech.com.cn]
- 9. Animal models of traumatic brain injury PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct, live imaging of cortical spreading depression and anoxic depolarisation using a fluorescent, voltage-sensitive dye PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZK-200775: A Technical Guide for the Study of Excitotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684397#zk-200775-for-studying-excitotoxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com